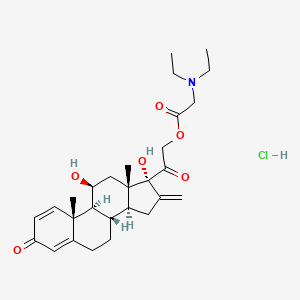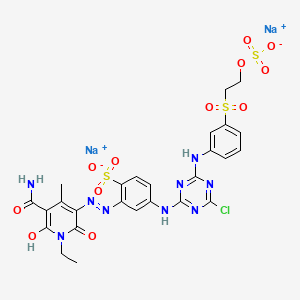
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is an ester compound that is synthesized from heptanoic acid, pentanoic acid, and nonanoic acid. This compound is characterized by its unique structure, which includes three ester linkages. It is often used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves the esterification of glycerol with heptanoic acid, pentanoic acid, and nonanoic acid. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding carboxylic acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, resulting in the formation of new esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid, pentanoic acid, nonanoic acid, and glycerol.
Transesterification: New esters and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bio-based plasticizer in polymer research.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves its interaction with various molecular targets depending on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. In polymer research, it acts as a plasticizer, modifying the physical properties of the polymer matrix.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Heptanoyloxy-3-pentanoyloxypropyl) octanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) decanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) dodecanoate
Uniqueness
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different solubility, reactivity, and compatibility with various materials, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C24H44O6 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2-heptanoyloxy-3-pentanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-12-13-15-17-23(26)29-20-21(19-28-22(25)16-9-6-3)30-24(27)18-14-11-8-5-2/h21H,4-20H2,1-3H3 |
Clave InChI |
NALYYZTVSBKKMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


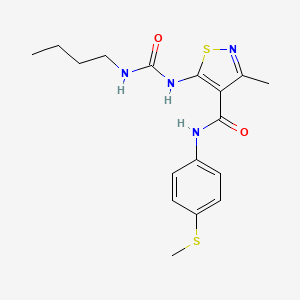
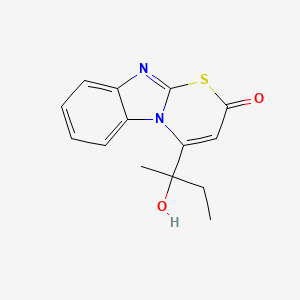
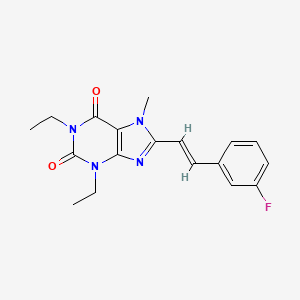
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)


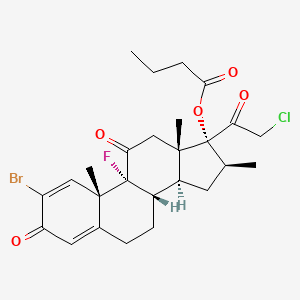
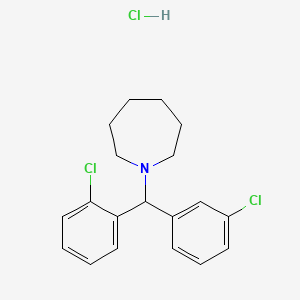
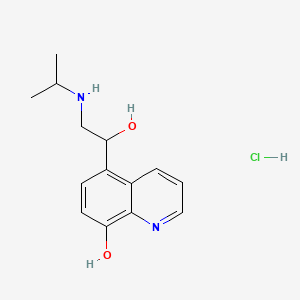

![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)

